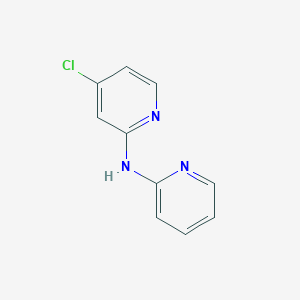

4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine

Description

Contextualization of Substituted Pyridin-2-amine Scaffolds in Contemporary Chemical Research

The pyridine (B92270) ring, a nitrogen-bearing heterocycle, is a fundamental structural motif in a vast array of chemical compounds and holds a privileged position in medicinal chemistry. rsc.orgnih.gov Pyridine scaffolds are integral to over 7,000 drug molecules and are found in natural products like alkaloids. nih.gov The unique properties of the pyridine ring, including its basicity and ability to form stable salts, make it a valuable component in pharmaceutical design, often improving the water solubility of potential drug candidates. nih.gov

Within this broad class, substituted pyridin-2-amine scaffolds are of particular interest. These structures are key intermediates and building blocks in the synthesis of a diverse range of biologically active molecules. chemimpex.com Their utility spans from pharmaceutical development, where they are used to create agents targeting neurological disorders, to agricultural science for the formulation of herbicides and fungicides. chemimpex.com The reactivity of the pyridine ring, which favors nucleophilic substitution at the C-2 and C-4 positions, allows for straightforward chemical modification, enabling the creation of extensive libraries of compounds for screening. nih.gov Research has demonstrated that derivatives of 2-aminopyridine (B139424) exhibit significant potential in various therapeutic areas, including the development of inhibitors for enzymes like inducible nitric oxide synthase (iNOS). wustl.edunih.gov

Significance of Di(pyridyl)amine Architectures in Organic Synthesis and Ligand Design

The di(pyridyl)amine (dpa) framework, exemplified by 2,2'-dipyridylamine (B127440), represents a cornerstone in the field of coordination chemistry and organic synthesis. nsf.govresearchgate.net First synthesized over a century ago, 2,2'-dipyridylamine and its derivatives are exceptionally versatile ligands. nsf.govwikipedia.org This versatility stems from their ability to exist in several protonation states and adopt numerous distinct coordination modes, allowing them to bind with one, two, or even three metal atoms. nsf.govresearchgate.net

The structural flexibility of the di(pyridyl)amine scaffold is a key feature. The ligand can chelate a metal center through both pyridine nitrogen atoms or through one pyridine nitrogen and the deprotonated amide nitrogen. nsf.gov In dinuclear and trinuclear metal complexes, di(pyridyl)amine can act as a bridging ligand, facilitating the formation of complex structures, including those with direct metal-metal bonds. nsf.govresearchgate.net This adaptability has led to the synthesis of hundreds of crystallographically characterized metal complexes with elements from across the periodic table. nsf.gov The resulting coordination polymers and complexes are explored for applications in catalysis, materials science, and as luminescent materials. acs.orgresearchgate.net

| Coordination Mode | Description | Metal Center(s) |

| I | Uncoordinated or protonated | 0 |

| II | Bidentate chelation via both pyridine nitrogens | 1 |

| III | Bidentate chelation via one pyridine N and the deprotonated amide N | 1 |

| IV | Bridging dinuclear complex, one pyridine N is unbound | 2 |

| V | Bridging dinuclear complex | 2 |

| VI | Bridging dinuclear complex | 2 |

| VII | Bridging dinuclear complex | 2 |

| VIII | Bridging trimetallic complex, one pyridine N is unbound | 3 |

| IX | Bridging trimetallic complex, each N atom binds to a different metal | 3 |

This table summarizes the diverse coordination modes of the 2,2'-dipyridylamine (dpaH) ligand and its deprotonated anion (dpa), as described in coordination chemistry literature. nsf.gov

Overview of Advanced Research Trajectories Pertaining to N-(Pyridin-2-yl)-4-chloropyridin-2-amine and Related Heterocyclic Amines

While specific advanced research on 4-Chloro-N-(pyridin-2-yl)pyridin-2-amine is not extensively documented in publicly available literature, its structure combines the key features of both substituted 2-aminopyridines and di(pyridyl)amines. Research trajectories for closely related compounds, therefore, provide a clear indication of its potential applications and areas of scientific investigation. The synthesis of this compound would likely involve the coupling of 2-aminopyridine with a 2,4-dichloropyridine (B17371) derivative.

Research into related structures is focused on several key areas:

Medicinal Chemistry and Drug Design: A primary research avenue involves the synthesis of analogues as potential therapeutic agents. For instance, N-alkyl-N-(aryl)pyridin-2-amines have been designed and evaluated as a new class of tubulin polymerization inhibitors with significant cytotoxic activity against human tumor cell lines. nih.gov The synthetic strategy often involves the coupling reaction between a substituted 2-chloropyridine (B119429) and an aniline (B41778) derivative. nih.gov Similarly, Schiff bases derived from 2-amino-4-chloropyridine (B16104) have been synthesized and evaluated for their in-vitro antimicrobial effects against various bacteria and fungi. researchgate.net

Organic Synthesis and Methodology: The development of novel and efficient synthetic routes to access these scaffolds is a continuous effort. Green chemistry approaches are highly desirable. For example, metal-free methods have been developed for the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine, showcasing chemodivergent pathways that can be tuned to produce different products from the same starting materials. rsc.org

Materials Science: The di(pyridyl)amine core is a well-established building block for coordination polymers and supramolecular assemblies. acs.org The introduction of a chloro-substituent on the pyridine ring, as in this compound, offers a site for further functionalization or can be used to modulate the electronic properties of the resulting metal complexes, potentially influencing their luminescent or catalytic behavior.

The precursor, 2-Amino-4-chloropyridine, is a well-characterized compound used as a key intermediate in these synthetic endeavors. cymitquimica.comsigmaaldrich.comsemanticscholar.org

| Property | Value |

| Chemical Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol sigmaaldrich.com |

| Appearance | White to light brown crystalline powder chemimpex.com |

| Melting Point | 129-133 °C sigmaaldrich.com |

| CAS Number | 19798-80-2 sigmaaldrich.com |

Table of physicochemical properties for the key intermediate, 2-Amino-4-chloropyridine.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-pyridin-2-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-4-6-13-10(7-8)14-9-3-1-2-5-12-9/h1-7H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPYZDHDWXMHAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pyridin 2 Yl 4 Chloropyridin 2 Amine and Analogues

Strategies for Carbon-Nitrogen Bond Construction in Di(pyridyl)amine Systems

The formation of the central carbon-nitrogen bond between two pyridine (B92270) rings is the key step in synthesizing the di(pyridyl)amine scaffold. Chemists employ several robust methods to achieve this transformation, each with distinct advantages regarding substrate scope, reaction conditions, and functional group tolerance.

Cross-Coupling Reactions for Arylamine Formation with Halogenated Pyridines

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile method for forming C–N bonds. Palladium-catalyzed reactions, in particular, are widely used for the amination of heteroaryl halides. acs.orgnih.gov In the context of synthesizing di(pyridyl)amines, this typically involves the reaction of a halogenated pyridine with an aminopyridine in the presence of a palladium catalyst, a suitable ligand, and a base.

The general mechanism involves an oxidative addition of the palladium catalyst to the carbon-halogen bond of the pyridine, followed by coordination of the aminopyridine. Subsequent reductive elimination forms the desired C-N bond and regenerates the active catalyst. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often employed to facilitate the catalytic cycle. These reactions can be applied to a variety of chloro-, bromo-, and iodo-pyridines. acs.org While highly effective, a key consideration is the potential need for forcing conditions or specialized, non-trivial ligands for less activated substrates like simple chloropyridines. nih.gov

Table 1: Examples of Palladium-Catalyzed Amination Systems

| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Chloropyrimidines, Activated Chloropyridines |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Bromo- and Iodo-pyridines |

Nucleophilic Aromatic Substitution of Activated Chloropyridines with Aminopyridines

Nucleophilic Aromatic Substitution (SNAr) is a direct and often metal-free method for functionalizing electron-deficient aromatic rings, such as pyridine. The synthesis of 4-Chloro-N-(pyridin-2-yl)pyridin-2-amine can be efficiently achieved via this pathway, typically by reacting 2-aminopyridine (B139424) with 2,4-dichloropyridine (B17371).

In this reaction, the pyridine ring of 2,4-dichloropyridine is "activated" towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the second chlorine atom. The attack of the nucleophile, 2-aminopyridine, preferentially occurs at the C4 position. This regioselectivity is because the negative charge in the intermediate (the Meisenheimer-like complex) can be delocalized onto the ring nitrogen, which provides significant stabilization. The chloride at the C4 position is subsequently expelled to restore aromaticity. For highly activated systems like dichloropyrimidines or pyridines with strong electron-withdrawing groups, SNAr reactions can proceed readily, sometimes in environmentally benign solvents like water, rivaling the efficiency of palladium-catalyzed methods. nih.govresearchgate.net

The regioselectivity of SNAr reactions on di-substituted rings like 2,4-dichloropyrimidine (B19661) can be highly sensitive to other substituents on the ring, which can alter the electronic distribution and favor attack at the C2 position. wuxiapptec.comnih.gov

Reductive Amination Pathways from Pyridine-2-Amine and Aldehyde Precursors

Reductive amination offers an alternative route for C-N bond formation, creating a bridge between a carbonyl-containing pyridine and an aminopyridine. This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine.

For the synthesis of di(pyridyl)amine analogues, this pathway would involve the condensation of a pyridine-2-carbaldehyde with 2-aminopyridine to form an N-(pyridin-2-yl)picolin-2-imine. Subsequent reduction of this imine intermediate with a suitable reducing agent would yield the di(pyridyl)methanamine scaffold. A key challenge is the selection of a reducing agent that is selective for the imine in the presence of the starting aldehyde. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose because they are less reactive towards aldehydes and ketones under neutral or weakly acidic conditions. This method is particularly valuable for producing analogues with a methylene (B1212753) bridge between the amine and one of the pyridine rings.

Multi-Component Reactions for the Synthesis of Pyridyl-Substituted Amines

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. While not typically used for the direct synthesis of the parent di(pyridyl)amine, MCRs are exceptionally powerful for creating libraries of highly substituted pyridyl-amine analogues.

Classic pyridine syntheses, such as the Hantzsch or Bohlmann-Rahtz reactions, can be adapted into MCR formats. These reactions construct the pyridine ring itself from simple, acyclic precursors. By incorporating an aminopyridine moiety into one of the starting components, it is possible to generate complex di(pyridyl)amine analogues in a single, atom-economical step. These methods offer rapid access to structural diversity, which is highly valuable in medicinal chemistry and materials science.

Regioselective Functionalization and Derivatization Strategies

Once the core di(pyridyl)amine scaffold is assembled, further diversification can be achieved through regioselective functionalization of the pyridine rings or modification of the bridging amine group.

Targeted Halogenation and Amine Group Modifications

Targeted Halogenation: Introducing halogen atoms onto the pyridine rings of the di(pyridyl)amine structure is a key strategy for creating intermediates for further cross-coupling reactions. The electronic nature of the di(pyridyl)amine system, where the central nitrogen donates electron density into both rings, activates them towards electrophilic substitution.

Regioselective halogenation can be achieved using various reagents under controlled conditions. For activated pyridines, such as aminopyridines, mild halogenating agents like N-bromosuccinimide (NBS) can be employed. researchgate.net The position of halogenation is directed by the combined electronic effects of the ring nitrogen and the bridging amine. Alternative strategies for regioselective halogenation involve temporarily converting the pyridine into a more reactive intermediate, such as a pyridine N-oxide or a Zincke imine, to direct the halogen to a specific position (e.g., C2 or C3). chemrxiv.orgnih.govresearchgate.net Another approach involves installing a phosphine group at the 4-position, which can then be displaced by a halide nucleophile via an SNAr pathway. nih.gov

Amine Group Modifications: The secondary amine bridge in N-(pyridin-2-yl)-4-chloropyridin-2-amine is itself a functional group that can be derivatized. Standard organic reactions such as N-alkylation or N-acylation can be used to introduce a variety of substituents. For instance, deprotonation of the amine with a suitable base followed by reaction with an alkyl halide or an acyl chloride would yield the corresponding tertiary amine or amide, respectively. These modifications can significantly alter the compound's steric and electronic properties, including its conformation and ability to act as a ligand for metal coordination. Primary amines are particularly important starting points for a wide range of derivatization reactions. nih.govmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Aminopyridine |

| 2,4-Dichloropyridine |

| Pyridine-2-carbaldehyde |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| N-bromosuccinimide |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Xantphos |

| BINAP |

| Sodium tert-butoxide |

| Cesium carbonate |

| Potassium phosphate |

| Pyridine N-oxide |

| Zincke imine |

| Alkyl halide |

Synthesis of Advanced Intermediates for N-(Pyridin-2-yl)-4-chloropyridin-2-amine

The synthesis of N-(pyridin-2-yl)-4-chloropyridin-2-amine relies on the preparation of key pyridine-based intermediates. The strategic construction of this target molecule often involves the coupling of two distinct pyridine rings. Therefore, the efficient synthesis of appropriately functionalized pyridine precursors, such as chloropyridinamines, is of critical importance. These intermediates serve as the fundamental building blocks for the final assembly of the target compound. Research has focused on developing accessible and scalable routes to these essential precursors.

One common industrial method for synthesizing 4-Amino-2-chloropyridine begins with the readily available starting material, 2-chloropyridine (B119429). chemicalbook.com This process involves an oxidation-nitration-reduction sequence. Initially, 2-chloropyridine is oxidized, typically using hydrogen peroxide in an acetic acid medium, to form 2-chloropyridine-N-oxide. The presence of the N-oxide group activates the pyridine ring, facilitating the subsequent nitration at the C-4 position. The nitration is carried out using a mixture of sulfuric and nitric acids to yield 2-chloro-4-nitropyridine-N-oxide. In the final step, this nitro-intermediate is reduced to the desired 4-Amino-2-chloropyridine, often using iron powder in acetic acid as the reducing agent. chemicalbook.com

Another established route to 4-Amino-2-chloropyridine utilizes isonicotinic acid as the starting material. chemicalbook.comguidechem.com This pathway involves N-oxidation, amination, chlorination, and a Hofmann degradation reaction. Isonicotinic acid is first converted to isonicotinic acid N-oxide, which then undergoes amination to produce isonicotinamide-N-oxide. Subsequent treatment with a chlorinating agent like phosphorus pentachloride yields 2-chloro-4-isonicotinamide. The synthesis is completed by a Hofmann degradation of the amide under alkaline conditions with sodium hypochlorite (B82951) to furnish 4-Amino-2-chloropyridine. chemicalbook.com

The isomeric intermediate, 2-Amino-4-chloropyridine (B16104), is also a valuable precursor. A synthetic approach to this compound starts from 2-pyridine carboxylic acid. guidechem.com The process involves esterification, chlorination, amidation, and finally, a Hofmann degradation. The initial steps convert 2-pyridine carboxylic acid into 4-chloropyridine-2-amide. This amide intermediate then undergoes the Hofmann amide degradation reaction to yield the final product, 2-Amino-4-chloropyridine. guidechem.com While this method is straightforward, it has been noted that it can suffer from low yields, which presents a challenge for large-scale industrial production. guidechem.com

The table below summarizes a synthetic pathway for an intermediate leading to 4-Amino-2-chloropyridine.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Chloropyridine | 30% Hydrogen Peroxide, Acetic Acid, ~50°C | 2-Chloropyridine-N-oxide |

| 2 | 2-Chloropyridine-N-oxide | Sulfuric Acid, Nitric Acid | 2-Chloro-4-nitropyridine-N-oxide |

| 3 | 2-Chloro-4-nitropyridine-N-oxide | Iron powder, Acetic Acid (Reduction) | 4-Amino-2-chloropyridine |

The following table outlines the synthesis of 2-Amino-4-chloropyridine.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Pyridine carboxylic acid | Thionyl chloride, Salt; then Ammonia | 4-Chloropyridine-2-amide |

| 2 | 4-Chloropyridine-2-amide | Hofmann amide degradation | 2-Amino-4-chloropyridine |

Advanced Spectroscopic and Structural Elucidation of N Pyridin 2 Yl 4 Chloropyridin 2 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-(pyridin-2-yl)-4-chloropyridin-2-amine and its derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques allows for the complete assignment of all proton and carbon signals, confirming the molecular structure.

Proton (¹H) NMR Analysis of Amine and Pyridine (B92270) Protons

The ¹H NMR spectrum provides crucial information about the protons within the molecule, including the amine (N-H) proton and the protons on the two distinct pyridine rings. The chemical shift (δ) of these protons is influenced by their electronic environment, shielding/deshielding effects, and coupling with neighboring protons.

In a related derivative, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, the amine proton appears as a distinct signal, and the protons on the pyridine and chlorophenyl rings show characteristic splitting patterns in the aromatic region of the spectrum mdpi.com. For 4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine, the amine proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons on the two pyridine rings will resonate in the aromatic region, typically between δ 6.5 and 8.5 ppm.

The protons on the 4-chloropyridine (B1293800) ring are expected to show a characteristic splitting pattern. The proton at the C6 position, being adjacent to the nitrogen atom, would be the most deshielded. The protons on the unsubstituted pyridine ring would display coupling patterns typical for a 2-substituted pyridine.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | Variable (broad singlet) | bs | - |

| Pyridine H-6' | ~8.1-8.3 | Doublet (d) | ~4.0-6.0 |

| Pyridine H-4' | ~7.5-7.7 | Triplet of doublets (td) | ~7.0-8.0, ~1.5-2.0 |

| 4-Chloropyridine H-6 | ~8.0-8.2 | Doublet (d) | ~5.0-6.0 |

| Pyridine H-3' | ~6.8-7.0 | Doublet (d) | ~8.0-9.0 |

| Pyridine H-5' | ~6.6-6.8 | Triplet (t) | ~6.0-7.0 |

| 4-Chloropyridine H-5 | ~6.7-6.9 | Doublet of doublets (dd) | ~5.0-6.0, ~1.5-2.5 |

| 4-Chloropyridine H-3 | ~6.6-6.8 | Doublet (d) | ~1.5-2.5 |

Note: These are predicted values based on typical pyridine derivatives and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to characterize the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides insight into its bonding and electronic environment. The spectrum for this compound is expected to show nine distinct signals for the aromatic carbons, as the two pyridine rings are not symmetrical.

The carbons directly attached to nitrogen atoms (C2, C2', C6, C6') and the carbon bearing the chlorine atom (C4) are expected to have characteristic chemical shifts. For instance, in the related structure 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, the carbon atoms of the pyridine and chlorophenyl rings are well resolved in the ¹³C NMR spectrum mdpi.com. The signals for carbons in the 4-chloropyridine ring will be influenced by the electron-withdrawing effects of both the nitrogen atom and the chlorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 4-Chloropyridine C2 | ~158-162 |

| Pyridine C2' | ~155-159 |

| 4-Chloropyridine C6 | ~148-152 |

| Pyridine C6' | ~147-151 |

| 4-Chloropyridine C4 | ~140-145 |

| Pyridine C4' | ~135-139 |

| 4-Chloropyridine C5 | ~115-120 |

| Pyridine C5' | ~112-116 |

| Pyridine C3' | ~108-112 |

| 4-Chloropyridine C3 | ~107-111 |

Note: These are predicted values and are subject to solvent and experimental variations.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is critical for an unambiguous assignment of the ¹H and ¹³C NMR spectra. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on each pyridine ring. For example, H-5 would show a correlation to H-6 and H-3 on the 4-chloropyridine ring, while on the other ring, H-3' would correlate with H-4', which in turn would correlate with H-5', and so on. This allows for the assignment of protons within each spin system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum, allowing for the direct assignment of the carbon atom corresponding to an already assigned proton. This is the primary method for assigning the protonated carbons in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). sdsu.edu This technique is particularly useful for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons. For instance, the amine proton (N-H) would be expected to show HMBC correlations to carbons on both pyridine rings (C2 and C2'), unequivocally confirming the linkage between the two heterocyclic units. Similarly, protons on one ring would show correlations to carbons on the other, further solidifying the structural assignment. youtube.com

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational transitions. It is an excellent technique for identifying characteristic functional groups. chemicalbook.com

For this compound, the FT-IR spectrum would be dominated by several key absorption bands. The N-H stretching vibration of the secondary amine is a key diagnostic peak, typically appearing as a sharp to medium band in the 3200-3400 cm⁻¹ region. A similar N-H stretch was observed at 3264 cm⁻¹ for the related compound 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline mdpi.com. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ is characteristic of the aromatic C=C and C=N stretching vibrations of the pyridine rings. The C-N stretching vibrations will appear in the 1200-1350 cm⁻¹ region. Finally, the C-Cl stretching vibration is expected in the lower frequency region, typically around 700-800 cm⁻¹ mdpi.com.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3200 - 3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Strong to Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| Aromatic C-H Bending (out-of-plane) | 750 - 900 | Strong |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a complementary vibrational technique to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

For this compound, the Raman spectrum would provide valuable complementary information. The symmetric ring breathing modes of the pyridine rings, which are often weak in the IR spectrum, are typically very strong in the Raman spectrum, appearing around 990-1050 cm⁻¹ researchgate.netaps.org. The C-Cl stretch would also be Raman active. Vibrations involving the π-electron system of the aromatic rings are generally strong in Raman spectra, providing a clear fingerprint of the heterocyclic core. Comparing the FT-IR and Raman spectra helps to provide a more complete picture of the molecule's vibrational modes, aiding in its definitive identification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of molecular formulas and the elucidation of fragmentation patterns of novel compounds. For derivatives of N-(pyridin-2-yl)-4-chloropyridin-2-amine, HRMS provides unequivocal confirmation of their elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, typically within a few parts per million (ppm). This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

In a typical analysis, the compound is ionized, often using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to produce the protonated molecule [M+H]⁺ or other adducts. The exact mass of this ion is then measured by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

A plausible fragmentation pathway for the protonated molecule of this compound would likely involve the initial cleavage of the bond between the two pyridine rings or the loss of the chlorine atom. The stability of the resulting pyridine and pyridinium (B92312) ions would influence the fragmentation pattern. The presence of nitrogen atoms in the pyridine rings often directs fragmentation, potentially leading to characteristic neutral losses such as HCN. The study of these fragmentation pathways is crucial for the structural confirmation of newly synthesized derivatives and for the identification of potential metabolites in biological systems.

A hypothetical data table for the HRMS analysis of this compound is presented below. Please note that this data is illustrative and not based on actual experimental results from the provided search snippets.

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Proposed Formula |

|---|---|---|---|---|

| [M+H]⁺ | 206.0485 | - | - | C₁₀H₉ClN₃⁺ |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state. Furthermore, it reveals how molecules pack together in the crystal lattice and the nature of the intermolecular interactions that stabilize the crystal structure.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The analysis of a single crystal of a this compound derivative by X-ray diffraction would yield a set of atomic coordinates. From these coordinates, precise bond lengths and angles can be calculated. For instance, the C-Cl bond length, the C-N bond lengths of the amine bridge, and the bond lengths within the pyridine rings can be determined with high precision.

The bond angles, such as the C-N-C angle of the bridging amine and the internal angles of the pyridine rings, provide information about the hybridization and electronic environment of the atoms. Torsional angles, which describe the rotation around a bond, are particularly important for understanding the conformation of the molecule. The torsional angle between the two pyridine rings would define the relative orientation of these two aromatic systems, which can be influenced by steric hindrance and electronic effects of substituents.

Below is a hypothetical interactive data table illustrating the kind of structural parameters that would be obtained from an X-ray crystallographic study.

| Parameter | Value (Å or °) |

|---|---|

| C-Cl Bond Length | - |

| C-N (amine) Bond Length | - |

| C-N-C (amine) Bond Angle | - |

| Pyridine Ring Torsional Angle | - |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, hydrogen bonding is expected to play a significant role in the supramolecular assembly. The amine proton can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors.

Polymorphism and Co-crystallization Studies (if applicable)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. Investigating the potential for polymorphism in this compound derivatives is important, particularly in the context of materials science and pharmaceuticals, as different polymorphs can have different performance characteristics.

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice in a stoichiometric ratio. By co-crystallizing this compound with other molecules (co-formers), it may be possible to modify its physical properties in a controlled manner. For instance, co-crystallization could be used to improve solubility or alter the melting point. X-ray crystallography is the definitive method for confirming the formation of a co-crystal and for characterizing the intermolecular interactions between the components.

Reactivity and Mechanistic Investigations of N Pyridin 2 Yl 4 Chloropyridin 2 Amine

Reactivity Profiles of the Amine Nitrogen and Pyridine (B92270) Rings

The electronic characteristics of the pyridine rings and the secondary amine dictate the compound's susceptibility to various chemical transformations. The pyridine rings, being electron-deficient aromatic systems, and the nucleophilic secondary amine exhibit distinct and sometimes competing reactivities.

Electrophilic Aromatic Substitution on Pyridine Moieties

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com Any substitution that does occur typically directs to the 3-position. For N-(Pyridin-2-yl)-4-chloropyridin-2-amine, the situation is more complex due to the presence of two pyridine rings and activating/deactivating substituents.

To enhance the reactivity of pyridine rings towards electrophilic substitution, they can be converted to pyridine-N-oxides. This transformation increases the electron density in the ring, particularly at the 2- and 4-positions, making substitution more feasible. wikipedia.orgrsc.org

| Ring Position | Expected Reactivity towards Electrophiles | Influencing Factors |

| 4-chloropyridin-2-yl ring | Generally deactivated | Electron-withdrawing chloro group and pyridine nitrogen. |

| Pyridin-2-yl ring | Potentially more reactive | Influence of the secondary amine bridge. |

Nucleophilic Substitution Reactions Involving the Chloro-Substituent

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a well-established reactivity pattern for halopyridines, especially when the halogen is at the 2- or 4-position, as the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate. youtube.comquimicaorganica.orgyoutube.com

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate. The aromaticity is then restored by the departure of the chloride ion. A variety of nucleophiles can be employed in this reaction.

Table of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Amines | 4-amino-N-(pyridin-2-yl)pyridin-2-amine derivatives | Typically requires heat or catalysis. youtube.com |

| Alkoxides | 4-alkoxy-N-(pyridin-2-yl)pyridin-2-amine derivatives | Reaction with sodium alkoxide. youtube.com |

Mechanistic studies have shown that the rate of these reactions is influenced by the nature of the nucleophile and the solvent. researchgate.net The use of Lewis acids can also activate the pyridine ring towards nucleophilic attack. researchgate.net

Reactivity of the Secondary Amine Functionality

The secondary amine in N-(Pyridin-2-yl)-4-chloropyridin-2-amine is a nucleophilic center and can participate in a variety of reactions. msu.edu As a nucleophile, it can react with electrophiles such as alkyl halides and acid chlorides. libretexts.orgmnstate.edu

Alkylation of the secondary amine with alkyl halides can lead to the formation of tertiary amines. However, polyalkylation can be a competing process. msu.edumnstate.edu Acylation with acid chlorides or anhydrides yields the corresponding amides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. libretexts.org

The amine functionality can also be involved in reactions with sulfonyl chlorides to form sulfonamides. libretexts.org The reactivity of the amine is influenced by steric hindrance from the adjacent pyridine rings.

Metal-Catalyzed Transformations and Synthetic Applications

Transition metal catalysis opens up a broad range of synthetic possibilities for modifying N-(Pyridin-2-yl)-4-chloropyridin-2-amine, particularly at the halogenated pyridine ring.

Cross-Coupling Reactions at the Halogenated Pyridine Ring

The chloro-substituted pyridine ring is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most common cross-coupling reactions is the Suzuki-Miyaura coupling, which involves the reaction of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govacs.orgacs.org This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Other notable cross-coupling reactions include:

Sonogashira coupling: for the introduction of alkyne moieties.

Buchwald-Hartwig amination: for the formation of C-N bonds with various amines. nih.gov

Heck reaction: for the formation of C-C bonds with alkenes.

These transformations are highly valuable in medicinal chemistry and materials science for the synthesis of complex molecules with tailored properties. nih.govnih.govrsc.org

Table of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Biaryl or aryl-heteroaryl compound |

| Sonogashira | Terminal alkyne | Arylalkyne |

| Buchwald-Hartwig | Amine | Diaryl or alkyl-arylamine |

Oxidative and Reductive Transformations

The N-(Pyridin-2-yl)-4-chloropyridin-2-amine molecule can undergo both oxidative and reductive transformations.

Oxidation of the pyridine nitrogen atoms can lead to the formation of the corresponding N-oxides. As mentioned earlier, this can be a useful strategy to activate the pyridine ring for electrophilic substitution. wikipedia.org

Reduction of the chloro-substituent can be achieved under certain catalytic hydrogenation conditions, leading to the formation of N-(pyridin-2-yl)pyridin-2-amine. More commonly, the focus is on the reduction of other functional groups that might be introduced into the molecule. For instance, if an imine were present, it could be reduced to a secondary amine. mdpi.com The choice of reducing agent and reaction conditions is crucial to achieve selective transformations.

Elucidation of Reaction Mechanisms Using Kinetic and Spectroscopic Approaches

The formation of 4-Chloro-N-(pyridin-2-yl)pyridin-2-amine and related N-aryl-2-aminopyridine derivatives typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. While specific kinetic and spectroscopic studies focused exclusively on "this compound" are not extensively detailed in publicly available literature, the mechanism can be elucidated by drawing parallels with well-documented investigations of similar reactions involving chloropyridines and amine nucleophiles. The SNAr pathway is generally characterized by a two-step addition-elimination sequence.

The reaction is initiated by the nucleophilic attack of the amino group of one pyridine moiety onto the electron-deficient carbon atom (C-4) of the 4-chloropyridine (B1293800) ring. This attack is the rate-determining step and leads to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. researchgate.netstackexchange.com The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of the nitrogen atom in the pyridine ring, which can delocalize the negative charge through resonance. stackexchange.com Specifically, for attack at the C-4 position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com

The subsequent step involves the departure of the chloride leaving group, which restores the aromaticity of the pyridine ring and yields the final product, this compound.

Kinetic studies of analogous SNAr reactions, for instance, the reaction of chloronitropyridines with amines like piperidine (B6355638), have been instrumental in establishing the reaction order and the influence of substituents on the reaction rate. rsc.org Such studies typically monitor the disappearance of reactants or the appearance of the product over time using techniques like UV-Vis spectroscopy or chromatography. The rate of reaction is generally found to be first order with respect to both the chloropyridine substrate and the amine nucleophile, consistent with a bimolecular rate-determining step.

Spectroscopic methods play a pivotal role in identifying the structures of the reactants, products, and, where possible, the transient intermediates. Infrared (IR) spectroscopy can be used to monitor the reaction by observing the disappearance of the N-H stretching vibrations of the primary amine reactant and the appearance of the characteristic bands of the secondary amine product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the final product and can also be employed to detect and characterize stable intermediates. While the direct spectroscopic observation of the Meisenheimer complex in this specific reaction is challenging due to its transient nature, studies on similar SNAr reactions have successfully characterized such intermediates, often at low temperatures to increase their lifetime. researchgate.net

Table 1: Spectroscopic Data for Related Aminopyridine Derivatives

| Compound | Spectroscopic Method | Key Observations | Reference |

| N-(pyridin-2-ylmethyl)pyridin-2-amine | X-ray Crystallography | The dihedral angles between the pyridyl ring planes are 84.0 (2)° and 83.2 (2)°. Weak intermolecular N-H···N hydrogen bonds contribute to the crystal packing. | nih.govnih.gov |

| 2-Amino-4-chloropyridine (B16104) Derivatives | IR, 1H NMR, Mass Spectrometry | Characterization of Schiff bases derived from 2-amino-4-chloropyridine, showing characteristic C=N and C-Cl stretching frequencies. | researchgate.net |

| 2-Substituted N-methylpyridinium ions | Kinetic Analysis | Reactions with piperidine are second-order in piperidine, suggesting a mechanism involving rate-determining deprotonation of an addition intermediate. | nih.gov |

This table presents data for structurally related compounds to infer the types of spectroscopic and kinetic analyses applicable to the study of this compound.

Theoretical and computational studies further complement experimental findings by providing insights into the reaction pathway, the geometry of transition states, and the stability of intermediates. researchgate.net Molecular orbital calculations can verify the presence of a Meisenheimer-like complex and its influence on the reaction rate. researchgate.net

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "this compound" that adheres to the strict outline provided. Creating such an article would require fabricating data and research findings, which is contrary to the principles of scientific accuracy.

While computational studies have been conducted on analogous structures, such as other substituted pyridine and aniline (B41778) derivatives, the user's explicit instruction to focus solely on "this compound" prevents the use of this related data. An article based on extrapolation from different molecules would not meet the specified requirements.

Coordination Chemistry and Ligand Design with N Pyridin 2 Yl 4 Chloropyridin 2 Amine Scaffolds

Principles of Ligand Design Utilizing the N-(Pyridin-2-yl)-4-chloropyridin-2-amine Framework

The design of ligands based on the N-(pyridin-2-yl)-4-chloropyridin-2-amine framework is governed by several key principles that leverage its structural and electronic characteristics. This scaffold is a bidentate N,N'-donor ligand, featuring two pyridine (B92270) rings linked by an amine bridge. The nitrogen atoms of the pyridine rings are the primary coordination sites for metal ions.

The dihedral angle between the two pyridine rings is a critical parameter influencing the geometry of the resulting metal complexes. In analogous structures like N-(4-Chloro-phen-yl)-4-methyl-pyridin-2-amine, the dihedral angle between the phenyl and pyridyl rings is reported to be 48.03 (8)°. researchgate.net This inherent twist in the ligand backbone predetermines the coordination geometry around the metal center, often leading to the formation of distorted tetrahedral or octahedral complexes. wikipedia.org

The electronic properties of the ligand are significantly influenced by the substituent on the pyridine ring. The presence of a chloro group at the 4-position of one of the pyridine rings in 4-Chloro-N-(pyridin-2-yl)pyridin-2-amine acts as an electron-withdrawing group. This electronic modification can affect the basicity of the pyridine nitrogen atoms, thereby influencing the strength of the metal-ligand bond. Pyridine itself is a weak pi-acceptor ligand, and its derivatives are widely used in coordination chemistry. wikipedia.orgjscimedcentral.com The reactivity of the pyridine ring is also affected, with electrophilic substitution being more challenging due to the electron-deficient nature of the ring. jscimedcentral.com

Furthermore, the amine bridge provides structural flexibility, allowing the ligand to adapt to the coordination preferences of different metal ions. The N-H proton of the amine can also participate in hydrogen bonding, which is a crucial factor in the formation of supramolecular architectures. researchgate.net

Synthesis and Characterization of Metal Complexes (e.g., with transition metals)

The synthesis of metal complexes with pyridine-based ligands is a well-established area of coordination chemistry. wikipedia.orgjscimedcentral.com For this compound, complexation with various transition metals such as copper(II), nickel(II), and silver(I) can be anticipated. jscimedcentral.com The general synthetic approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating to facilitate the reaction. jscimedcentral.com

The characterization of these metal complexes typically involves a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring and the N-H stretching frequency upon coordination provide evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to probe the changes in the chemical environment of the ligand upon coordination to a diamagnetic metal ion.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which are indicative of the coordination geometry.

Based on studies of similar ligands, it is expected that this compound would form complexes with varying stoichiometries and geometries depending on the metal ion and reaction conditions. For example, four-coordinate complexes can adopt either tetrahedral or square planar geometries, while six-coordinate complexes are typically octahedral. wikipedia.org

Table 1: Anticipated Properties of Transition Metal Complexes with Pyridine-Based Ligands

| Metal Ion | Expected Geometry | Characterization Techniques |

| Ni(II) | Square Planar or Octahedral | UV-Vis, Magnetic Susceptibility |

| Cu(I) | Tetrahedral or Linear | X-ray Crystallography, NMR |

| Ag(I) | Linear or Tetrahedral | X-ray Crystallography, NMR |

Catalytic Applications of N-(Pyridin-2-yl)-4-chloropyridin-2-amine Metal Complexes in Organic Transformations

Transition metal complexes containing pyridine-based ligands have found widespread use as catalysts in a variety of organic transformations. researchgate.netwikipedia.org While specific catalytic applications of this compound complexes have not been reported, the structural and electronic features of this ligand suggest potential for catalytic activity.

The Lewis acidic metal centers in these complexes can activate substrates for various reactions. For instance, metal complexes supported by nitrogen-donor ligands are known to catalyze reactions such as hydrogenations, polymerizations, and cross-coupling reactions. wikipedia.org The electronic properties of the 4-chloro substituent can modulate the catalytic activity of the metal center.

One area of potential application is in the development of catalysts for reactions such as the Suzuki-Miyaura and Mizoroki-Heck couplings, where palladium complexes with N-donor ligands have shown significant efficacy. rsc.org Furthermore, the ability of the ligand to stabilize different oxidation states of the metal ion is crucial for catalytic cycles.

Metal-organic frameworks (MOFs) constructed from pyridine-containing linkers have also demonstrated catalytic activity. wikipedia.org The porous nature of MOFs allows for size- and shape-selective catalysis. wikipedia.org It is conceivable that this compound could be incorporated as a linker in MOFs, leading to novel heterogeneous catalysts.

Investigation of Self-Assembly Processes and Supramolecular Architectures

The N-(pyridin-2-yl)-4-chloropyridin-2-amine framework is well-suited for the construction of supramolecular assemblies through a combination of coordination bonds and non-covalent interactions. The directional nature of the metal-ligand bond, coupled with the potential for hydrogen bonding and π-π stacking interactions, can lead to the formation of discrete molecular architectures or extended one-, two-, or three-dimensional networks.

In the solid state, analogous N-(phenyl)-pyridin-2-amine molecules have been observed to form dimers through N-H···N hydrogen bonds between the amine proton and a pyridine nitrogen of an adjacent molecule. researchgate.netnih.gov This hydrogen bonding motif can serve as a reliable synthon for the programmed assembly of supramolecular structures.

The chloro substituent on the pyridine ring can also participate in halogen bonding, a directional non-covalent interaction that has been increasingly utilized in crystal engineering. The combination of coordination to metal ions, hydrogen bonding, and halogen bonding offers a rich toolbox for the design of complex supramolecular architectures with potentially interesting properties, such as porosity or host-guest chemistry. The formation of such structures is often investigated using single-crystal X-ray diffraction, which provides detailed insights into the intermolecular interactions driving the self-assembly process. nih.gov

Advanced Functionalization and Derivatization Strategies of N Pyridin 2 Yl 4 Chloropyridin 2 Amine

Regioselective C-H Functionalization of Pyridine (B92270) Rings

Direct C-H functionalization is a powerful, atom-economical strategy for elaborating complex molecular architectures. nih.govrsc.org However, the selective functionalization of pyridine rings is challenging due to their electron-deficient nature and the strong coordinating ability of the nitrogen atom, which can interfere with metal catalysts. nih.govnih.gov In the case of 4-Chloro-N-(pyridin-2-yl)pyridin-2-amine, the presence of two different pyridine rings and multiple non-equivalent C-H bonds necessitates highly regioselective methods.

The reactivity of the C-H bonds is influenced by the substituents on each ring. The pyridine ring bearing the chloro-substituent is particularly electron-deficient, which can influence the site of metalation or C-H activation. Palladium-catalyzed C-H arylation, for instance, often shows regioselectivity that is dependent on the electronic character of the C-H bonds and the steric environment. nih.gov Electron-withdrawing groups can increase the acidity of adjacent C-H bonds, favoring functionalization at those positions. nih.gov

Recent advancements have focused on various strategies to control regioselectivity, including the use of temporary directing groups, photocatalysis, and transition-metal catalysis tailored for electron-poor heterocycles. nih.gov For this compound, functionalization is expected to be directed to the positions ortho or meta to the existing substituents, depending on the catalytic system employed.

Table 1: Potential Regioselective C-H Functionalization Reactions

| Reaction Type | Catalyst/Reagent | Potential Site of Functionalization | Rationale |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ / Ligand | C-3 or C-5 of the 4-chloropyridine (B1293800) ring | The electron-withdrawing chloro group activates these positions for C-H metalation. nih.gov |

| C-H Alkylation | Photocatalysis / Radical Initiator | C-3 or C-5 of the 4-chloropyridine ring | Minisci-type reactions favor electron-deficient positions on the pyridine ring. nih.gov |

Introduction of Diverse Chemical Tags and Probes for Material Science Applications

The 4-chloro position on the pyridine ring serves as a versatile handle for introducing a wide array of chemical tags and probes through cross-coupling reactions. This functionalization is key to developing advanced materials for applications in sensing, electronics, and photonics. chemimpex.com Pyridine-based structures are integral to ligands for transition metals, catalysts, and various organic materials due to their unique electronic properties and coordination ability. nih.govrsc.org

By employing reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the chlorine atom can be substituted with moieties that impart specific functions. For example, attaching fluorescent groups like pyrene (B120774) or Bodipy can create molecular sensors that exhibit changes in their emission properties upon binding to specific analytes, such as metal ions. Introducing redox-active groups like ferrocene (B1249389) can lead to the development of electrochemical sensors or charge-transfer materials. The resulting derivatives can serve as building blocks for supramolecular structures or as dopants in organic electronic devices.

Table 2: Examples of Functional Tags and Probes via Cross-Coupling

| Functional Tag/Probe | Cross-Coupling Reaction | Reagent | Potential Application |

|---|---|---|---|

| Phenylacetylene | Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst | Precursor for conjugated materials, organic electronics. |

| 4-Vinylphenyl | Suzuki Coupling | 4-Vinylphenylboronic acid, Pd catalyst | Polymerizable monomer for functional polymers. |

| Aniline (B41778) | Buchwald-Hartwig Amination | Aniline, Pd catalyst | Modifying electronic properties, building block for dyes. mdpi.com |

Synthesis of Polymeric Precursors and Functional Materials

The transformation of this compound into a polymerizable monomer opens the door to a new class of functional materials. The properties of these polymers, such as thermal stability, conductivity, and metal-ion chelation, can be tuned by the specific design of the monomer and the polymerization method.

A primary strategy involves the introduction of a polymerizable group, such as a vinyl, styryl, or acrylate (B77674) moiety, at the 4-position via cross-coupling reactions. For example, a Suzuki coupling with 4-vinylphenylboronic acid yields a styrenic monomer that can undergo radical polymerization to form a polystyrene-type polymer with pendant di-pyridyl amine units. These pendant groups can act as ligands, allowing the polymer to coordinate with metal ions to form metallopolymers, which are of interest for catalysis, sensing, and magnetic materials.

Alternatively, step-growth polymerization could be explored. Bifunctionalization of the core molecule, for instance by first converting the chloro-group and then performing a C-H functionalization on the other ring, could create an A-B type monomer. While more synthetically complex, this approach allows for the creation of highly ordered conjugated polymers for applications in organic electronics.

Table 3: Monomer Synthesis and Polymerization for Functional Materials

| Monomer | Synthesis Method | Polymerization Type | Potential Polymer Properties & Applications |

|---|---|---|---|

| 4-(4-Vinylphenyl)-N-(pyridin-2-yl)pyridin-2-amine | Suzuki coupling of the parent compound with 4-vinylphenylboronic acid. | Chain-growth (e.g., radical polymerization) | Metal-chelating resin, solid-supported catalyst, sensory material. |

| 4-Ethynyl-N-(pyridin-2-yl)pyridin-2-amine | Sonogashira coupling of the parent compound with a protected acetylene. | Chain-growth (e.g., alkyne metathesis) | Conjugated polymer, conductive material, component for organic electronics. |

Biotechnological Approaches and Green Chemistry in N Pyridin 2 Yl 4 Chloropyridin 2 Amine Synthesis

Chemoenzymatic Synthesis and Biotransformation Strategies Utilizing Whole-Cell Systems

Chemoenzymatic synthesis, which integrates enzymatic steps into a chemical synthesis route, and biotransformation using whole-cell systems, are powerful tools for creating complex molecules with high specificity and under mild conditions. These approaches offer significant advantages over traditional chemical methods, including reduced environmental pollution and lower material costs. researchgate.net

While direct chemoenzymatic synthesis of 4-Chloro-N-(pyridin-2-yl)pyridin-2-amine is not prominently documented, the principles can be illustrated through related biotransformations. Whole-cell biocatalysts, such as recombinant E. coli or various fungi, are used to perform specific chemical transformations like hydroxylations, aminations, and reductions on unactivated C-H bonds. researchgate.netmdpi.com For instance, recombinant E. coli has been engineered to couple oxygenase and transaminase catalysis in vivo, enabling the amination of non-activated C-H bonds in various substrates. mdpi.com This strategy could theoretically be adapted to functionalize pyridine (B92270) precursors.

The advantages of using whole-cell systems include the regeneration of necessary cofactors in situ and protection of the enzyme from the bulk reaction environment. Biphasic systems, where the substrate and product partition between two phases, can further enhance the process by mitigating substrate or product inhibition and reducing toxicity to the cells. mdpi.com

Table 1: Examples of Whole-Cell Biotransformation Applications

| Biocatalyst System | Reaction Type | Substrate Class | Key Advantages |

| Recombinant E. coli | C-H Amination | Alkanes, FAMEs | Couples oxygenase and transaminase catalysis in vivo |

| Fungi (e.g., A. foetidus) | Glycosylation | Phenolic compounds | High stereo- and region-selectivity, mild conditions |

| Baker's Yeast (BY) | Aldehyde Reduction | Aromatic aldehydes | High enantioselectivity, scalable |

This table illustrates the types of reactions and advantages of whole-cell systems applicable to organic synthesis, providing a conceptual basis for their potential use in synthesizing pyridine derivatives.

Development of Atom-Economical and Sustainable Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how much of the reactants' mass is incorporated into the final product. The development of atom-economical synthetic routes is crucial for minimizing waste and improving sustainability. illinois.edu

For the synthesis of N-aryl amines and amides, which share structural motifs with this compound, significant progress has been made. Traditional methods often suffer from drawbacks like harsh reaction conditions or the use of transition metal complexes. rsc.org More recent, greener approaches focus on direct amidation or coupling reactions that maximize atom economy.

One such approach is the direct amidation of isopropenyl esters with arylamines using inexpensive and recyclable heterogeneous catalysts like H-Montmorillonite. acs.orgnih.gov This method is highly efficient, has a broad substrate scope including various aminopyridines, and generates acetone (B3395972) as the only byproduct, leading to an excellent process mass intensity. acs.orgnih.gov Another strategy involves the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine (B139424) under mild, metal-free conditions. rsc.org

These protocols exemplify the move towards more sustainable synthesis by avoiding stoichiometric reagents and hazardous materials, representing a viable strategy for the atom-economical synthesis of the target compound.

Table 2: Comparison of Synthetic Protocols for N-Aryl Amide/Amine Formation

| Method | Reactants | Catalyst/Reagent | Byproduct | Atom Economy |

| Isopropenyl Ester Amidation acs.orgnih.gov | Isopropenyl ester, Arylamine | H-Montmorillonite | Acetone | High |

| C-C Bond Cleavage rsc.org | α-bromoketone, 2-aminopyridine | I2, TBHP | Various | Moderate |

| Chan-Lam Coupling chemrxiv.org | Aryl boronic acid, N-aminopyridinium salt | CuF2 | Stoichiometric waste | Low to Moderate |

| Buchwald-Hartwig Amination mdpi.com | Aryl bromide, Amine | Palladium catalyst, Base | Stoichiometric salts | Low to Moderate |

This table compares different synthetic methods for forming C-N bonds, highlighting the superior atom economy of modern, greener protocols.

Implementation of Solvent-Free and Environmentally Benign Reaction Conditions

Reducing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Research has increasingly focused on solvent-free ("neat") reactions or the use of environmentally benign solvents like water or ethanol.

Solvent-free synthesis has been successfully applied to produce related heterocyclic structures. For example, a novel atom-economical synthesis of pyridine-2-yl substituted ureas proceeds without any solvent by reacting pyridine N-oxides with dialkylcyanamides. rsc.org This method avoids toxic reactants like phosgene (B1210022) and is suitable for a wide range of substrates. rsc.org Similarly, patents for the synthesis of 4-chloropyridine (B1293800), a potential precursor, describe a method that can be performed without an organic solvent by directly reacting N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride with a chlorination reagent at high temperatures. google.com

When a solvent is necessary, the use of water is highly desirable. For instance, a sustainable method for producing various amines involves the reduction of nitroarenes using a recyclable V₂O₅/TiO₂ catalyst in ethanol. rsc.org This process shows broad functional group tolerance, including for halogenated and heterocyclic substrates like 4-nitropyridine (B72724) and 2-chloro-5-nitropyridine. rsc.org

The implementation of such conditions—avoiding hazardous organic solvents and utilizing recyclable catalysts—is a key strategy for the environmentally benign synthesis of this compound.

Table 3: Examples of Environmentally Benign Reaction Conditions

| Reaction Type | Substrates | Conditions | Key Advantage |

| Urea Synthesis rsc.org | Pyridine N-oxide, Dialkylcyanamide | Solvent-free, 100-140 °C | Avoids toxic solvents and reagents |

| 4-Chloropyridine Synthesis google.com | N-(4-pyridyl) pyridinium chloride hydrochloride | Solvent-free, 140-150 °C | Eliminates organic solvent use |

| Nitroarene Reduction rsc.org | 4-Nitro Pyridine | V₂O₅/TiO₂ catalyst, Ethanol, 90 °C | Use of a benign solvent and recyclable catalyst |

| N-Aryl Amide Synthesis nih.gov | Isopropenyl benzoate, p-Anisidine | Solvent-free, 110 °C | High atom economy and no solvent waste |

This table provides examples of reactions for pyridine derivatives or related compounds that utilize solvent-free conditions or environmentally friendly solvents, demonstrating the feasibility of greener synthetic protocols.

Future Research Directions in N Pyridin 2 Yl 4 Chloropyridin 2 Amine Chemistry

Exploration of Novel, High-Efficiency Synthetic Pathways

Future synthetic research would likely focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of 4-Chloro-N-(pyridin-2-yl)pyridin-2-amine and its derivatives. Current synthetic strategies for similar aminopyridine structures often involve multi-step processes that may suffer from low yields and the use of hazardous reagents.

Key areas for advancement could include:

Catalytic Cross-Coupling Reactions: The development of novel catalyst systems, potentially utilizing earth-abundant metals, could facilitate a more direct and efficient coupling of 2-aminopyridine (B139424) with a suitable 2,4-dichloropyridine (B17371) precursor.

C-H Activation: Direct C-H amination of a 4-chloropyridine (B1293800) substrate with 2-aminopyridine represents a highly atom-economical approach that could significantly streamline the synthesis.

Flow Chemistry: The implementation of continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. A notable advantage of flow chemistry is the ability to safely handle reactive intermediates and reagents.

Microwave-Assisted Synthesis: This technique has the potential to drastically reduce reaction times and improve yields for the synthesis of substituted pyridine (B92270) derivatives.

A comparative table of potential synthetic methodologies is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Catalytic Cross-Coupling | High selectivity, broad substrate scope | Cost of precious metal catalysts, ligand sensitivity |

| C-H Activation | High atom economy, reduced waste | Regioselectivity control, harsh reaction conditions |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability limitations, potential for localized overheating |

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the novel synthetic pathways mentioned above, the application of advanced spectroscopic techniques for real-time reaction monitoring will be crucial. Process Analytical Technology (PAT) tools can provide invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or impurities.

Future research could employ:

In-situ NMR and IR Spectroscopy: These techniques allow for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel, providing a detailed kinetic profile of the synthesis. mpg.de

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman can be particularly useful for monitoring reactions in aqueous media and for tracking changes in the carbon skeleton of the molecule.

Mass Spectrometry: The use of real-time mass spectrometry can help in identifying transient intermediates and byproducts, offering a deeper understanding of the reaction mechanism.

The data obtained from these techniques would enable the precise control of reaction parameters to maximize yield and purity.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work is a powerful tool for the rational design of novel derivatives of this compound with desired properties.

Future directions in this area would involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its potential derivatives. scholarsresearchlibrary.comresearchgate.net This can help in understanding its chemical behavior and in designing new molecules with enhanced activity.

Molecular Docking and Dynamics Simulations: If a biological target for this compound is identified, molecular docking can predict the binding mode and affinity of the molecule to the target protein. Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex over time.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it is possible to correlate the structural features of a series of related compounds with their biological activity or physical properties. mdpi.com This can guide the synthesis of new compounds with improved performance.

These computational approaches can significantly reduce the number of compounds that need to be synthesized and tested, making the discovery process more efficient.

Development of Comprehensive Structure-Reactivity and Structure-Function Relationship Studies

A fundamental area of future research will be to establish comprehensive structure-reactivity and structure-function relationships for this compound and its analogs. This involves systematically modifying the chemical structure and evaluating the impact on its chemical reactivity and biological or material functions.

Key research questions to be addressed include:

Influence of the Chloro Substituent: Investigating the reactivity of the chlorine atom in nucleophilic substitution reactions to introduce a variety of functional groups at the 4-position of the pyridine ring. The reactivity of 4-chloropyridine is known to be greater than that of 2-chloropyridine (B119429) in nucleophilic substitutions. uoanbar.edu.iq

Impact of Pyridyl Ring Modifications: Introducing various substituents on either of the pyridine rings to modulate electronic properties, solubility, and biological activity. Studies on other pyridine derivatives have shown that the presence and position of groups like -OCH3, -OH, and -NH2 can enhance biological activity. mdpi.com

The insights gained from these studies will be critical for tailoring the properties of this compound for specific applications, whether in medicinal chemistry, materials science, or as a versatile chemical intermediate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between pyridin-2-amine and 4-chloropyridine derivatives. Key steps include:

- Using a polar aprotic solvent (e.g., dichloromethane or toluene) to stabilize intermediates .

- Employing bases like NaOH or K₂CO₃ to deprotonate the amine and drive the reaction .

- Optimizing temperature (60–100°C) to balance reaction rate and side-product formation .

- Table 1 : Comparison of Reaction Conditions

| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | NaOH | 60 | 72 | 95 |

| Toluene | K₂CO₃ | 100 | 85 | 98 |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., pyridyl H at δ 8.2–8.5 ppm) .

- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 220.6) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical (DFT) and experimental structural data?

- Methodological Answer :

- Step 1 : Re-measure experimental data (e.g., XRD) under controlled humidity/temperature to minimize crystal defects .

- Step 2 : Perform density functional theory (DFT) calculations with solvent correction to match experimental bond lengths/angles .

- Step 3 : Use statistical tools (e.g., R-factor analysis) to quantify deviations and refine computational models .

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu catalysts for coupling efficiency (e.g., Pd(OAc)₂ increases yield by 15% vs. CuI) .

- Solvent Selection : Use toluene over DCM for higher boiling points and easier purification .

- Workflow :

- Purify via column chromatography (silica gel, hexane/EtOAc gradient).

- Validate purity by HPLC (≥98% purity threshold) .

Q. How does bioactivity compare to structural analogs, and what design principles enhance target selectivity?

- Methodological Answer :

- Activity Profiling : Conduct enzyme inhibition assays (e.g., COX-2 IC₅₀ comparison) .

- Structure-Activity Relationship (SAR) :

- Table 2 : Bioactivity Comparison with Analogs

| Analog Substituent | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| 4-Cl-Pyridine | COX-2 | 0.45 | 12:1 |

| 4-Me-Pyridine | COX-2 | 1.2 | 5:1 |

- Key Insight : Chlorine at the 4-position enhances hydrophobic binding and selectivity .

Q. What computational approaches validate molecular interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å) .

- Free Energy Calculations : Compute ΔG binding with MM-PBSA to prioritize analogs for synthesis .

Q. How can crystallization conditions be optimized for high-resolution structural analysis?

- Methodological Answer :

- Solvent Screening : Test slow-evaporation in EtOH/H₂O (7:3) for single-crystal growth .

- Temperature Gradient : Use a 0.5°C/day cooling rate to minimize lattice defects .

- Additive Use : Introduce 1% DMSO to improve crystal morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.